4-叔丁基苄基溴化镁

描述

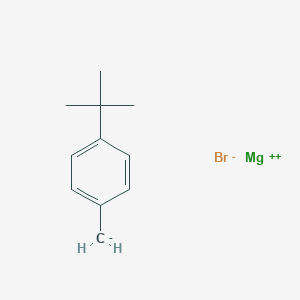

4-Tert-butylbenzylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. These reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal. The tert-butyl group attached to the benzyl position indicates that this compound has steric bulk, which can influence its reactivity and the types of reactions it can participate in.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting a potential pathway for synthesizing benzylmagnesium compounds with tert-butyl substituents . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a subsequent reaction with a butylmagnesium amide . These methods could potentially be adapted for the synthesis of 4-tert-butylbenzylmagnesium bromide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography and NMR spectroscopy. For instance, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)2 ring and terminal tert-butyl ligands on the magnesium atoms . This structural information is valuable for understanding the potential geometry and coordination environment of 4-tert-butylbenzylmagnesium bromide.

Chemical Reactions Analysis

The reactivity of benzylmagnesium compounds with tert-butyl substituents can be inferred from the bromination of 1,4-di-tert-butylbenzene, which yielded various brominated products . This indicates that the tert-butyl groups can direct the electrophilic bromination to specific positions on the benzene ring. In the context of 4-tert-butylbenzylmagnesium bromide, such reactivity could be harnessed in Grignard reactions to form carbon-carbon bonds with electrophiles.

Physical and Chemical Properties Analysis

While specific data on 4-tert-butylbenzylmagnesium bromide is not provided, the physical and chemical properties of Grignard reagents are generally well-known. They are sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The presence of the tert-butyl group likely imparts steric hindrance, which can affect the reactivity and stability of the compound. The introduction of a tert-butyl group on a benzylmagnesium compound has also been shown to provide stability under certain conditions, such as oxidizing environments .

科学研究应用

聚合物合成:4-叔丁基苄基溴化镁已被用于制备等规和立构嵌段聚(甲基丙烯酸甲酯),控制聚合物的立体化学和分子量分布 (Allen & Mair, 1984)。

有机金属化学:在一项关于有机硅化合物的研究中,4-叔丁基苄基溴化镁参与了空间位阻保护但不稳定的硅亚烯的合成 (Luderer, Reinke, & Oehme, 1996)。

化学反应和机理:该化合物的反应性在芳基溴化物的锂-溴交换反应中得到研究,揭示了溶剂效应和产物分布的见解 (Bailey, Luderer, & Jordan, 2006)。

芳香族化合物的合成:关于二镁化芳香族化合物的合成研究涉及 4-叔丁基苄基溴化镁,强调了其在复杂有机合成中的反应性和表征的重要性 (Reck & Winter, 1997)。

催化研究:涉及 4-叔丁基甲苯部分氧化的研究使用了 4-叔丁基苄基溴化镁,提供了对有机化学中催化和反应机理的见解 (van de Water 等,2007)。

抗肿瘤活性研究:在药物化学领域,4-叔丁基苄基溴化镁促进了具有潜在抗肿瘤活性的化合物的合成和研究,用于对抗耐药性白血病 (Mendes 等,2019)。

有机合成中的保护基:该化合物已用于开发新的醇保护基,证明了其在复杂有机合成中的用途,并突出了其在保护敏感官能团中的作用 (Crich, Li, & Shirai, 2009)。

核磁共振波谱研究:4-叔丁基苄基溴化镁是核磁共振波谱研究的主题,提供了有关其在溶液中的结构和行为的详细信息,这对于理解其在化学中的应用至关重要 (Allen, Hagias, Mair, & Williams, 1984)。

安全和危害

属性

IUPAC Name |

magnesium;1-tert-butyl-4-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLKQLQPTNOIRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

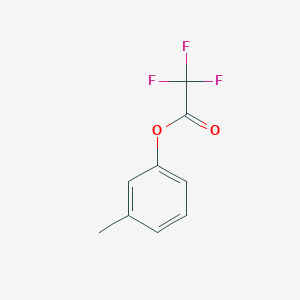

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylbenzylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)